5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline
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Overview
Description
5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
The iodination of the quinoline core can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline: Similar structure but with a chlorine atom instead of iodine.
5-Bromo-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities and applications .
Properties
CAS No. |
648897-03-4 |
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Molecular Formula |
C18H15FINO |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-7-iodo-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H15FINO/c1-11(2)22-18-16(20)10-14(12-6-3-4-8-15(12)19)13-7-5-9-21-17(13)18/h3-11H,1-2H3 |
InChI Key |
DTWFSZKMVMGGEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C2=C1N=CC=C2)C3=CC=CC=C3F)I |
Origin of Product |
United States |
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